molecular formula C10H14N2O3 B2397879 Benzyl N-amino-N-(2-hydroxyethyl)carbamate CAS No. 316802-29-6

Benzyl N-amino-N-(2-hydroxyethyl)carbamate

Cat. No.: B2397879
CAS No.: 316802-29-6
M. Wt: 210.233
InChI Key: DGXHRHBMUPVGMM-UHFFFAOYSA-N
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Description

Benzyl N-amino-N-(2-hydroxyethyl)carbamate is a carbamate derivative known for its potential therapeutic and industrial applications. It is a white powder with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is soluble in water and 1% acetic acid, making it versatile for various applications .

Mechanism of Action

The compound is soluble in water or 1% acetic acid , which suggests it could be well-absorbed in the body, but without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies, it’s hard to predict its bioavailability.

As for the environmental factors, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals. It’s recommended to store the compound at 0-5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-amino-N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with ethanolamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzyl chloroformate and ethanolamine.

    Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Procedure: Benzyl chloroformate is added dropwise to a solution of ethanolamine in dichloromethane, followed by stirring for several hours.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-amino-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-amino-N-(2-hydroxyethyl)carbamate is unique due to its specific benzyl group, which provides distinct reactivity and stability compared to other carbamate derivatives. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

benzyl N-amino-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXHRHBMUPVGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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